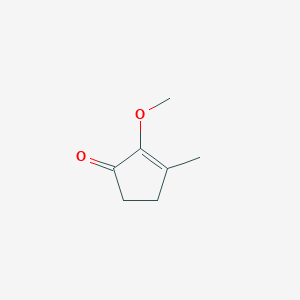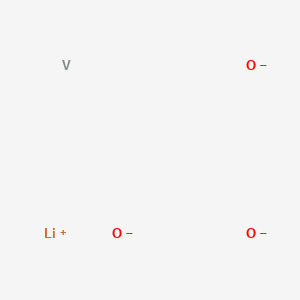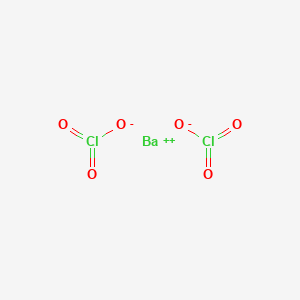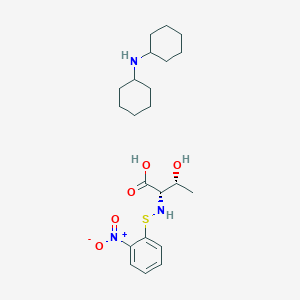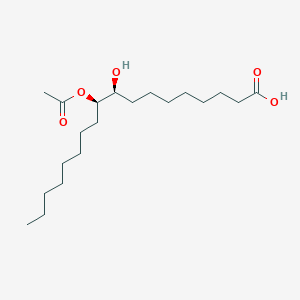
(R*,S*)-10-Acetoxy-9-hydroxyoctadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R*,S*)-10-Acetoxy-9-hydroxyoctadecanoic acid, commonly known as vernolic acid, is a naturally occurring fatty acid found in the seeds of many plants. It is a mono-unsaturated fatty acid with a unique chemical structure that makes it an attractive target for scientific research. In
科学研究应用
Vernolic acid has attracted attention from researchers due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. Additionally, vernolic acid has been found to improve lipid metabolism and reduce cholesterol levels in animal models. These properties make it a promising candidate for the development of new drugs and therapies.
作用机制
The mechanism of action of vernolic acid is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For example, vernolic acid has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and activate the AMPK signaling pathway, which is involved in lipid metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
Vernolic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, improve lipid metabolism, and lower cholesterol levels. Additionally, vernolic acid has been found to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. These effects make it a promising candidate for the development of new drugs and therapies.
实验室实验的优点和局限性
One advantage of using vernolic acid in lab experiments is its relatively low toxicity compared to other drugs and compounds. Additionally, vernolic acid is readily available and can be synthesized in large quantities. However, one limitation of using vernolic acid in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to animals or cells in culture.
未来方向
There are many potential future directions for research on vernolic acid. One area of interest is the development of new drugs and therapies based on the therapeutic properties of vernolic acid. Additionally, further research is needed to fully understand the mechanism of action of vernolic acid and its effects on various signaling pathways in the body. Finally, more studies are needed to investigate the potential side effects of vernolic acid and its safety profile in humans.
合成方法
Vernolic acid can be obtained from the seeds of various plants, including Vernonia galamensis, Vernonia anthelmintica, and Euphorbia lagascae. However, the yield of vernolic acid from these sources is low, and the purification process is complex. Therefore, chemical synthesis methods have been developed to produce vernolic acid in large quantities. The most commonly used method involves the epoxidation of oleic acid followed by hydrolysis of the epoxide ring.
属性
CAS 编号 |
13980-33-1 |
|---|---|
产品名称 |
(R*,S*)-10-Acetoxy-9-hydroxyoctadecanoic acid |
分子式 |
C20H38O5 |
分子量 |
358.5 g/mol |
IUPAC 名称 |
(9S,10R)-10-acetyloxy-9-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C20H38O5/c1-3-4-5-6-9-12-15-19(25-17(2)21)18(22)14-11-8-7-10-13-16-20(23)24/h18-19,22H,3-16H2,1-2H3,(H,23,24)/t18-,19+/m0/s1 |
InChI 键 |
HLAIKHVEJBSLQS-RBUKOAKNSA-N |
手性 SMILES |
CCCCCCCC[C@H]([C@H](CCCCCCCC(=O)O)O)OC(=O)C |
SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)OC(=O)C |
规范 SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)OC(=O)C |
其他 CAS 编号 |
13980-33-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



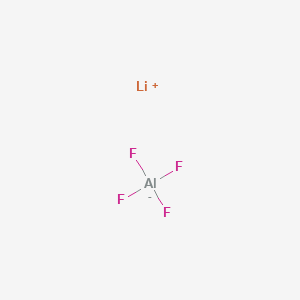
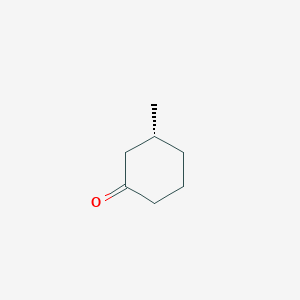
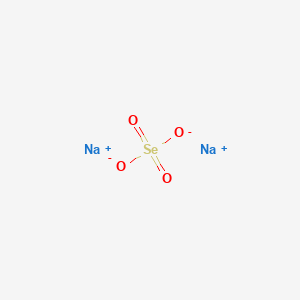

![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)
